Cas no 2172265-29-9 (5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

5-3-Cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its structure incorporates a cyclopropyl group and an Fmoc-protected amine, making it valuable for constructing complex molecular architectures with controlled stereochemistry. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating stepwise synthesis. The hexanoic acid moiety enhances solubility in polar organic solvents, improving reaction handling. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where precise functionalization and stability are critical. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a reliable choice for constructing tailored peptidomimetics and bioactive molecules.
5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid structure
2172265-29-9 structure
Product Name:5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
CAS No:2172265-29-9
MF:C28H34N2O5
MW:478.579967975616
CID:6023749
PubChem ID:165585458
Update Time:2025-11-05

5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid
    • EN300-1529096
    • 2172265-29-9
    • 5-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid
    • Inchi: 1S/C28H34N2O5/c1-18(7-6-12-27(32)33)30-26(31)15-20(19-13-14-19)16-29-28(34)35-17-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-11,18-20,25H,6-7,12-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: OBUSZGZHDYCESY-UHFFFAOYSA-N
    • SMILES: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1)NC(C)CCCC(=O)O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid Pricemore >>

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Additional information on 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid

Introduction to 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic Acid (CAS No. 2172265-29-9)

5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid, identified by its CAS number 2172265-29-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl moiety, and an amino-butanamidohexanoic backbone. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a myriad of possibilities for its application in medicinal chemistry.

The structural complexity of 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid makes it a promising candidate for further investigation in drug discovery. The cyclopropyl group, known for its stability and ability to enhance binding affinity, plays a crucial role in modulating the compound's interactions with biological targets. Meanwhile, the fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis and can serve as a protective group for amino functions, facilitating the synthesis of more complex molecules.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amino-butanamidohexanoic backbone of this compound suggests potential applications in the inhibition of enzymes or receptors involved in metabolic disorders, inflammation, and cancer. Furthermore, the hexanoic acid moiety may contribute to the compound's solubility and bioavailability, making it a viable candidate for oral administration.

One of the most exciting aspects of 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid is its potential as a lead compound for the development of new therapeutic agents. Researchers have been exploring its interactions with various biological targets, including kinases, proteases, and ion channels. Preliminary studies have shown that this compound exhibits promising activity against certain cancer cell lines, suggesting its potential as an anti-tumor agent. Additionally, its structural features may make it useful in the development of drugs targeting neurological disorders.

The synthesis of 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid is a complex process that requires careful optimization to ensure high yield and purity. The presence of multiple functional groups necessitates the use of specialized synthetic techniques and reagents. However, advancements in synthetic chemistry have made it possible to access such complex molecules with increasing efficiency. The use of flow chemistry and automated synthesis platforms has further streamlined the process, allowing for rapid screening and optimization of synthetic routes.

In conclusion, 5-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid (CAS No. 2172265-29-9) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activity make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in the development of next-generation drugs that address some of the most challenging diseases faced by humanity.

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